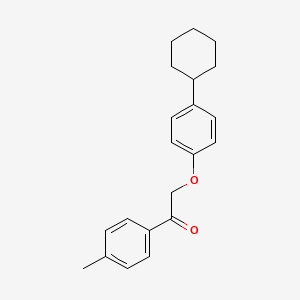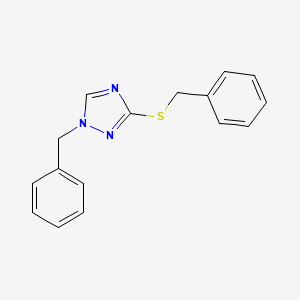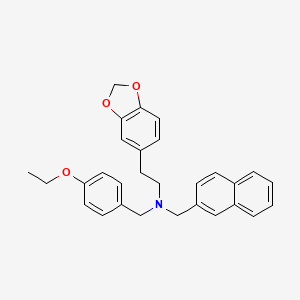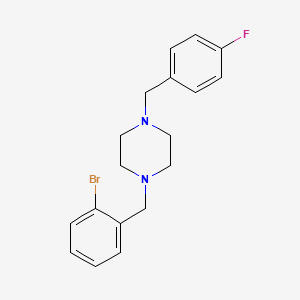![molecular formula C18H16ClN3OS B10878805 3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)
3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that features a unique structure combining a benzamide moiety with a tetrahydrocycloheptathienopyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with appropriate amines and chlorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Share a similar core structure and exhibit comparable biological activities.
Benzamide derivatives: Have similar functional groups and are used in various therapeutic applications.
Uniqueness
What sets 3-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE apart is its unique combination of a benzamide moiety with a tetrahydrocycloheptathienopyrimidine ring system, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C18H16ClN3OS |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-chloro-N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)benzamide |
InChI |
InChI=1S/C18H16ClN3OS/c19-12-6-4-5-11(9-12)17(23)22-16-15-13-7-2-1-3-8-14(13)24-18(15)21-10-20-16/h4-6,9-10H,1-3,7-8H2,(H,20,21,22,23) |
InChI Key |
JKJNHOWEQUCGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10878735.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)

![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10878759.png)

![2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878771.png)
![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878780.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878809.png)
